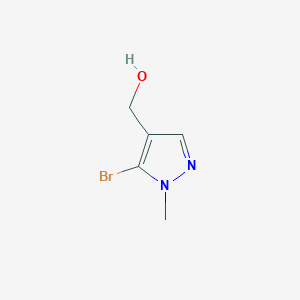![molecular formula C8H13NO2 B6228645 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1249680-18-9](/img/new.no-structure.jpg)
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is also known by its IUPAC name, (1-acryloyl-2-pyrrolidinyl)methanol . This compound is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and an acryloyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product . These methods ensure a consistent supply of high-purity this compound for various applications.
Chemical Reactions Analysis
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidines .
Scientific Research Applications
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes . In cancer research, it is thought to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one: This compound lacks the hydroxymethyl group, which may result in different chemical reactivity and biological activity.
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol:
The presence of the hydroxymethyl group in this compound makes it unique and potentially more versatile in various chemical and biological contexts .
Properties
CAS No. |
1249680-18-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h2,7,10H,1,3-6H2 |
InChI Key |
CSEVAIDYVYTYEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC1CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



